molecular formula C13H17NO B1404210 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1187087-20-2

8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane

Cat. No.: B1404210
CAS No.: 1187087-20-2
M. Wt: 203.28 g/mol
InChI Key: PQHMFUYFVMLYAQ-UHFFFAOYSA-N
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Description

8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is a bicyclic compound that features a unique structure combining an oxygen and nitrogen atom within its bicyclic framework. This compound is part of the broader family of tropane alkaloids, which are known for their diverse biological activities .

Mechanism of Action

Target of Action

The primary target of 8-Benzyl-3-oxa-8-azabicyclo[32The compound is structurally similar to tropane alkaloids , which are known to interact with various biological targets. Tropane alkaloids display a wide array of interesting biological activities .

Mode of Action

Tropane alkaloids are known to interact with their targets in a stereoselective manner .

Biochemical Pathways

The specific biochemical pathways affected by 8-Benzyl-3-oxa-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .

Result of Action

The molecular and cellular effects of 8-Benzyl-3-oxa-8-azabicyclo[32It is used for the development of pi3k inhibitors , suggesting that it may have a role in regulating cell growth and survival.

Biochemical Analysis

Biochemical Properties

8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, this compound can bind to nicotinic acetylcholine receptors, modulating their function and affecting neurotransmission .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those involving acetylcholine. By inhibiting acetylcholinesterase, this compound can enhance cholinergic signaling, which can impact processes such as muscle contraction, memory formation, and cognitive function . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors involved in cholinergic signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acetylcholinesterase and nicotinic acetylcholine receptors. By binding to the active site of acetylcholinesterase, it inhibits the enzyme’s activity, preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound can bind to nicotinic acetylcholine receptors, modulating their function and influencing neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . Long-term studies have indicated that continuous exposure to this compound can result in sustained inhibition of acetylcholinesterase and prolonged cholinergic signaling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant adverse effects . At higher doses, it can lead to toxic effects such as muscle weakness, respiratory distress, and convulsions . These adverse effects are primarily due to excessive accumulation of acetylcholine, which overstimulates cholinergic receptors .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . These enzymes facilitate the breakdown of the compound into various metabolites, which are then excreted from the body . The interaction of this compound with these enzymes can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and the synaptic cleft . Its activity and function are influenced by its subcellular localization. For instance, its inhibition of acetylcholinesterase occurs primarily in the synaptic cleft, where the enzyme is located . Additionally, post-translational modifications and targeting signals can direct the compound to specific cellular compartments, affecting its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and tailored to the needs of the production facility.

Chemical Reactions Analysis

Types of Reactions: 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-11(5-3-1)8-14-12-6-7-13(14)10-15-9-12/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHMFUYFVMLYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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